3-{[4-(Diethylamino)benzoyl]amino}propanoic acid
Description
3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is a synthetic organic compound featuring a β-alanine backbone substituted with a 4-(diethylamino)benzoyl group. Its molecular formula is C₁₄H₁₉N₂O₃, with a molecular weight of 277.3 g/mol (calculated from the IUPAC name). This compound is marketed as a building block for pharmaceutical and chemical research, with commercial availability noted at €277.00 per gram .
Properties
IUPAC Name |
3-[[4-(diethylamino)benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)14(19)15-10-9-13(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFKILEPUCNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid typically involves the following steps:
Formation of 4-(Diethylamino)benzoyl chloride: This is achieved by reacting 4-(Diethylamino)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-(Diethylamino)benzoyl chloride is then reacted with 3-aminopropanoic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Diethylamino)benzoyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development:
- 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid is investigated for its potential as a drug candidate due to its unique structure that combines both acidic and basic functionalities. This property allows it to interact with various biological targets effectively.
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Therapeutic Properties:
- Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Its mechanism of action may involve modulation of specific biological pathways, although detailed studies are required to elucidate these mechanisms.
Biochemical Interactions
-
Interaction Studies:
- Understanding how this compound interacts with proteins and nucleic acids is crucial for assessing its pharmacodynamics. Techniques such as:
- Surface Plasmon Resonance (SPR): To study binding affinities.
- Nuclear Magnetic Resonance (NMR): For structural elucidation.
- Mass Spectrometry: To analyze molecular interactions.
- Understanding how this compound interacts with proteins and nucleic acids is crucial for assessing its pharmacodynamics. Techniques such as:
-
Pharmacokinetics:
- Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating the compound's therapeutic potential and safety profile.
Case Studies and Research Findings
-
Anti-Cancer Activity:
- Research has indicated that compounds similar to this compound can inhibit tumor growth in vitro. For instance, derivatives have shown promise in targeting specific cancer cell lines by inducing apoptosis through caspase activation pathways.
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Anti-Inflammatory Effects:
- Studies have demonstrated that related compounds can reduce pro-inflammatory cytokine levels in cellular models of inflammation, suggesting potential therapeutic roles in conditions like arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and propanoic acid moieties can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Donating vs.
- Bioactivity Correlations: The 4-hydroxyphenyl derivative demonstrates anticancer and antioxidant activities, attributed to the phenolic group’s redox properties . In contrast, the Furin inhibitor P3 incorporates a thiazolidinone scaffold, enabling enzyme inhibition via competitive binding .
Anticancer and Antioxidant Activities
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds showed structure-dependent cytotoxicity, with IC₅₀ values ranging from 1.2–25 µM against cancer cell lines (e.g., MCF-7, A549). Antioxidant activity was confirmed via DPPH radical scavenging (EC₅₀ = 8–45 µM) .
- Thiazole-Containing Derivatives: Compounds like 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) exhibited multitarget activity, including antiviral (influenza A) and antibacterial effects, linked to the thiazole ring’s heterocyclic pharmacophore .
Enzyme Inhibition
- Furin Inhibitors: The thiazolidinone-based P3, P7, and P16 inhibited Furin protease (IC₅₀ = 35–75 µM), critical for viral entry and cancer metastasis. Their activity highlights the importance of rigid heterocyclic cores for target engagement .
Biological Activity
3-{[4-(Diethylamino)benzoyl]amino}propanoic acid, also known as a derivative of amino acid-based compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that these compounds can significantly inhibit the viability of various cancer cell lines.
Key Findings:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Case Study:
In a study involving the A549 cell line, a derivative exhibited a 50% reduction in cell viability at an IC50 concentration of 25 µM. This was comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated, particularly against multidrug-resistant pathogens.
Results Summary:
- Microbial Strains Tested : MRSA, VRE, and various Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 1 to 8 µg/mL against MRSA and VRE .
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 |
| Pseudomonas aeruginosa | 32 - 64 |
Antioxidant Properties
The antioxidant activity of the compound was evaluated using DPPH radical scavenging assays.
Findings:
- The compound demonstrated significant free radical scavenging ability with an IC50 value of 30 µM, indicating its potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the diethylamino group and the benzoyl moiety have been shown to enhance its efficacy against cancer cells and pathogens.
Notable SAR Observations:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[4-(Diethylamino)benzoyl]amino}propanoic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 4-(diethylamino)benzoic acid derivatives with β-alanine or its esters via amide bond formation. For example, using carbodiimide crosslinkers (e.g., DCC) with DMAP as a catalyst in anhydrous solvents like DMF or THF can achieve yields of 60–75% . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical to minimize side products. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂) and amide bond (δ 7.8–8.2 ppm for CONH) .
- HPLC-MS with reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
- FT-IR for amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Refer to SDS guidelines for similar aromatic amines and propanoic acid derivatives:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Work in a fume hood due to potential respiratory irritation from fine powders .
- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the diethylamino group .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in scale-up experiments?
- Methodology :
- Solvent Selection : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce byproduct formation during amidation .
- Catalyst Screening : Test alternatives to DMAP, such as HOAt or HOBt, to improve coupling efficiency .
- Process Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust reagent addition dynamically .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Methodology :
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton signals in crowded regions (e.g., aromatic vs. amide protons) .
- 2D NMR : Employ COSY and HSQC to assign ambiguous peaks, particularly for diastereomers or rotamers .
- High-Resolution MS : Compare experimental vs. theoretical isotopic patterns to confirm molecular formula .
Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology :
- Analog Synthesis : Modify the diethylamino group (e.g., dimethylamino, pyrrolidino) or propanoic acid chain (e.g., esterification) .
- In Vitro Assays : Screen analogs for target binding (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes and affinity .
Q. What are the challenges in interpreting bioactivity data from in vitro vs. in vivo models for this compound?
- Methodology :
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites that may alter activity in vivo .
- PK/PD Modeling : Corrogate plasma concentration-time curves with efficacy data to assess bioavailability and tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
